molecular formula C17H18N2O4 B5750822 2-(3,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B5750822
M. Wt: 314.34 g/mol
InChI Key: CRMUJKWIXVEUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMNA and has been found to have various biochemical and physiological effects that make it a valuable tool for researchers in the field of pharmacology.

Mechanism of Action

The exact mechanism of action of DMNA is not fully understood, but it is believed to act on the central nervous system by inhibiting the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain, and their inhibition by DMNA is thought to be responsible for its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DMNA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, and studies have also demonstrated its ability to lower fever. DMNA has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

DMNA has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-established synthesis method. However, DMNA also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on DMNA. One area of interest is the development of DMNA derivatives with improved pharmacological properties. Another potential direction is the investigation of DMNA's potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of DMNA and its potential applications in treating various diseases.

Synthesis Methods

The synthesis of DMNA involves the reaction of 3,4-dimethylphenol with 2-methyl-5-nitroaniline in the presence of acetic anhydride and a catalyst. The resulting product is then purified through recrystallization to obtain pure DMNA.

Scientific Research Applications

DMNA has been studied extensively for its potential applications in scientific research. It has been found to have various pharmacological properties, including analgesic, anti-inflammatory, and antipyretic effects. DMNA has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-5-7-15(8-13(11)3)23-10-17(20)18-16-9-14(19(21)22)6-4-12(16)2/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMUJKWIXVEUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.